Enestebol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHGFYWQPUCAG-XMUHMHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945880 | |
| Record name | Enestebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2320-86-7 | |
| Record name | (17β)-4,17-Dihydroxy-17-methylandrosta-1,4-dien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2320-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enestebol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enestebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENESTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNS3MVH7NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Enestebol
Retrosynthetic Analysis and Established Synthetic Pathways for Enestebol
Retrosynthetic analysis for this compound involves identifying key disconnections that simplify the molecule to known or readily available starting materials. This compound's structure features a 17α-methyl group, a 17β-hydroxyl group, a 4-hydroxyl group, and a Δ1-enone system (double bond at C1-C2 and a ketone at C3) wikipedia.org.
A plausible retrosynthetic pathway for this compound could trace back to 17α-methyltestosterone (17β-hydroxy-17α-methylandrost-4-en-3-one), a common intermediate in the synthesis of many 17α-alkylated steroids chemicalbook.comchemicalbook.com. From 17α-methyltestosterone, the synthetic challenge would then be the selective introduction of the 4-hydroxyl group and the Δ1-double bond to form the desired A-ring system of this compound.
While a direct, detailed synthesis of this compound itself is not widely published due to its specialized nature and lack of commercialization wikidoc.org, insights can be drawn from the synthesis of structurally related compounds such as metandienone (17α-methyl-δ1-testosterone) and oxymesterone (B1678113) (4-hydroxy-17α-methyltestosterone). Metandienone, for instance, is synthesized from 17α-methyltestosterone through a dehydrogenation step that introduces the Δ1 double bond chemicalbook.comgoogle.com. Similarly, the preparation of 1,2-dehydro derivatives of 4-hydroxy-17α-methyltestosterone (which would be this compound's A-ring structure) has been described, involving dehydrobromination of a 2-bromo intermediate google.com.
An early patent described the synthesis of 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one, a related steroid, via bromination and subsequent dehydrobromination, although this process was noted to yield low amounts nih.gov. Further oxidation of this compound using reagents like lead tetraacetate and osmium tetroxide could lead to seco-acids, which, after reduction and ring closure, could form other steroid derivatives nih.gov.
Identification and Characterization of Key Precursor Compounds in this compound Synthesis
The synthesis of this compound, like many synthetic steroids, often begins with readily available natural steroidal sapogenins.
Diosgenin (B1670711): This phytosteroid sapogenin is a crucial natural precursor for the semi-synthesis of a wide range of steroid drugs, including 17α-methyltestosterone chemicalbook.comresearchgate.net. The classic "Marker Degradation" converts diosgenin into intermediates like 16-dehydropregnenolone (B108158) acetate (B1210297) researchgate.net.
3β-Hydroxyandrost-5-en-17-one: This compound is an important intermediate derived from diosgenin. It serves as a precursor for the synthesis of 17α-methyltestosterone chemicalbook.com.
17α-Methyltestosterone (Methyltestosterone): A key synthetic intermediate, 17α-methyltestosterone (17β-hydroxy-17α-methylandrost-4-en-3-one) is typically formed by treating 3β-hydroxyandrost-5-en-17-one with methylmagnesium iodide (Grignard reaction) to introduce the 17α-methyl and 17β-hydroxyl groups, followed by Oppenauer oxidation to establish the Δ4-3-ketone system in the A-ring chemicalbook.comchemicalbook.com.
4-Hydroxy-17α-methyltestosterone (Oxymesterone): Given this compound's 4-hydroxyl group, 4-hydroxy-17α-methyltestosterone (Oxymesterone) is a highly relevant intermediate or a closely related analogue whose synthetic strategies could be adapted wikipedia.org. Its synthesis would involve methods to introduce the hydroxyl group at the C4 position on the steroid A-ring, potentially followed by further modifications to achieve the Δ1-enone system.
Key precursor compounds and their roles are summarized in the table below:
| Compound Name | Role in Synthesis |
| Diosgenin | Natural starting material for semi-synthesis of steroid intermediates chemicalbook.comresearchgate.net |
| 3β-Hydroxyandrost-5-en-17-one | Intermediate derived from diosgenin, precursor to 17α-methyltestosterone chemicalbook.com |
| 17α-Methyltestosterone | Central synthetic intermediate, formed via 17α-methylation and oxidation chemicalbook.comchemicalbook.com |
| 4-Hydroxy-17α-methyltestosterone | Potential intermediate for introducing the 4-hydroxyl group google.com |
Strategies for Introducing the 4-Hydroxyl and Δ1-Enone Moieties
The introduction of the 4-hydroxyl group and the Δ1-enone moiety are critical steps in the synthesis of this compound, as these functionalities define its A-ring structure.
Introduction of the 4-Hydroxyl Moiety: The precise chemical methods for introducing a hydroxyl group specifically at the C4 position of the steroid A-ring to form a 4-hydroxy-3-ketone system can be challenging. However, the existence of 4-hydroxy-17α-methyltestosterone (oxymesterone) suggests established routes for this modification wikipedia.org. While direct chemical synthesis details for C4 hydroxylation are not extensively detailed in the provided search results, general steroid hydroxylation can be achieved through various methods. Microbial hydroxylation, for instance, is a powerful tool for regioseoselective and stereoselective introduction of hydroxyl groups at various positions on the steroid nucleus, including C-11α, 11β, 15α, and 16α researchgate.net. It is plausible that similar enzymatic or targeted chemical approaches are employed for C4 hydroxylation.
Introduction of the Δ1-Enone Moiety: The Δ1-enone system (α,β-unsaturated ketone with a double bond at C1-C2) is a common structural feature in many synthetic steroids. Strategies for its introduction include:
Chemical Dehydrogenation: One established method involves the direct dehydrogenation of the saturated A-ring. For example, 17α-methyltestosterone can be treated with selenium dioxide in a tertiary aliphatic alcohol to introduce the Δ1 double bond, yielding metandienone (17α-methyl-δ1-testosterone), which possesses the Δ1-enone system google.com.
Dehydrohalogenation: Another approach involves the halogenation of the steroid at the C2 position, followed by dehydrohalogenation. A patent describes the preparation of 1,2-dehydro-4-hydroxy-17α-methyltestosterones from their 2-bromo derivatives by dehydrobromination using lithium bromide and lithium carbonate in dimethylformamide google.com. This method is highly relevant for forming the Δ1-enone in this compound.
Microbial Dehydrogenation: Biotechnological approaches offer highly selective methods. Microorganisms, particularly Corynebacterium simplex and Rhodococcus strains, are known for their ability to catalyze Δ1-dehydrogenation of steroids, converting a 3-oxo-4-ene structure to a 3-oxo-1,4-diene (Δ1-enone) chemicalbook.comnih.govmdpi.com. This enzymatic transformation is often preferred in industrial settings due to its high selectivity and milder conditions compared to chemical methods chemicalbook.com.
Chemical Transformations for Modulating Steroid Ring System Architecture in this compound Analogues
The steroid ring system, a tetracyclic core, can undergo various chemical transformations to yield this compound analogues or other related compounds. These modifications allow for fine-tuning of biological activity and pharmacokinetic properties.
Alkylation Reactions: Alkyl groups can be introduced at various positions on the steroid nucleus. For example, 17α-methyltestosterone can undergo further alkylation at the C4 position. Reactions with methyl iodide or ethyl bromide in the presence of a base can lead to the formation of 4-methyl or 4-ethyl derivatives, respectively chemicalbook.com.
Epimerization: The stereochemistry at certain chiral centers, particularly C17, can be modified. For 17α-methyl anabolic steroids, 17-epimerization can occur, often involving the formation of a 17β-sulfate intermediate that spontaneously hydrolyzes to the 17α-hydroxy-17β-methyl epimer nih.govnih.govmdpi.com. This process highlights the dynamic nature of steroid structures under certain conditions.
Hydrogenation and Dehydrogenation: The saturation level of the steroid rings can be adjusted. Hydrogenation (reduction of double bonds) can convert unsaturated steroids to their saturated counterparts, influencing the A/B ring junction stereochemistry (e.g., 5α or 5β isomers) mdpi.com. Conversely, dehydrogenation introduces new double bonds, as seen with the formation of Δ1-enones or Δ4-enones google.comgoogle.com.
Oxidation and Reduction of Functional Groups: Carbonyl groups can be reduced to hydroxyl groups, and vice-versa. For instance, the 3-oxo group can be reduced to a 3α- or 3β-hydroxyl group, and the 17-hydroxyl group can be oxidized to a ketone mdpi.com. These transformations are crucial for interconverting different steroid classes and creating analogues with altered activities.
Ring Contraction/Expansion and Cleavage: While this compound retains its core tetracyclic structure, general steroid chemistry includes transformations like ring contraction, expansion, or even cleavage (e.g., to form seco-steroids) nih.gov. These more drastic modifications can lead to compounds with significantly different architectures and biological profiles.
Derivatization Techniques for this compound and its Closely Related Analogues
Derivatization techniques involve modifying existing functional groups on the this compound molecule or its close analogues to alter properties such as solubility, stability, or bioavailability, or for analytical purposes.
Esterification of Hydroxyl Groups: Hydroxyl groups, particularly at the C17β position, are commonly esterified with various carboxylic acids (e.g., acetate, propionate, enanthate, undecanoate) wikipedia.orglipidmaps.orgcdutcm.edu.cn. This typically prolongs the duration of action by creating a prodrug that is slowly hydrolyzed in vivo to release the active steroid.
Formation of Hydrazone Derivatives: The 3-keto group in the A-ring can be reacted with hydrazine (B178648) derivatives (e.g., dimethylhydrazine, isonicotinic acid hydrazide, 2,4-dinitrophenylhydrazine, phthalazinehydrazide) to form stable hydrazone derivatives chemicalbook.com. These modifications can be used for identification, purification, or to alter biological activity.
Formation of Enol Ethers: The enolizable 3-keto group can be converted into enol ethers (e.g., 3-hexyl enol ether of methyltestosterone) wikipedia.org. These derivatives can protect the ketone functionality or modify the lipophilicity of the compound.
Silylation: For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), hydroxyl groups can be derivatized with silyl (B83357) reagents (e.g., trimethylsilyl (B98337), TMS) to form silyl ethers nih.govnih.govnih.gov. This increases volatility and improves chromatographic properties.
Sulfate Formation: Hydroxyl groups can be converted to sulfates, which are often involved in metabolic pathways and can influence epimerization processes nih.govnih.gov.
Molecular Mechanisms of Enestebol Action
Androgen Receptor Binding Kinetics and Affinity of Enestebol
The initial step in the action of anabolic-androgenic steroids, including this compound, involves their entry into target cells and subsequent binding to the cytoplasmic androgen receptor. wikipedia.org The strength and dynamics of this interaction are characterized by binding kinetics and affinity. Binding affinity (quantified by the equilibrium dissociation constant, KD) reflects the strength of the receptor-ligand interaction, while kinetic rates (on-rate, kon, and off-rate, koff) describe the velocities of bond formation and dissociation. frontiersin.orgligandtracer.com Anabolic-androgenic steroids exhibit varying affinities for the AR, which are dependent on their specific chemical structure. wikipedia.org For instance, dihydrotestosterone (B1667394) (DHT) generally demonstrates a higher affinity for the AR compared to testosterone (B1683101). mdpi.comnih.gov Although this compound is known to activate the AR pathway as an AAS, specific quantitative data regarding its precise binding kinetics (kon, koff) or affinity (KD) for the human androgen receptor are not widely reported in the general scientific literature.
Ligand-Induced Conformational Dynamics of the Androgen Receptor Upon this compound Binding
Upon binding to an androgenic ligand, the androgen receptor undergoes significant conformational changes, which are fundamental for its activation and subsequent functions. wikipedia.orgmdpi.comelifesciences.orgmdpi.comnih.gov In its unbound state, the AR typically resides in the cytoplasm, associated with heat-shock proteins (HSPs) such as HSP40, HSP70, and HSP90, which act as chaperones to maintain its structural integrity. proteopedia.orgwikipedia.orgmdpi.com The binding of a ligand, such as this compound, triggers the dissociation of these chaperone proteins. wikipedia.orgmdpi.commdpi.comnih.gov
The ligand-binding domain (LBD) of the AR, which contains activation function-2 (AF-2) and is composed of 12 alpha helices, is central to these conformational shifts. mdpi.comamegroups.orgbiorxiv.org Notably, helix 12 (H12) within the LBD undergoes a conformational change, effectively "closing" upon agonist binding. This movement facilitates the formation of a binding site for coactivator proteins and mediates crucial intramolecular interactions between the N-terminal domain (NTD) and the LBD (N/C interaction). proteopedia.orgmdpi.commdpi.comamegroups.org These ligand-induced conformational alterations are essential for the AR to transition into an active state, enabling its nuclear translocation and subsequent DNA binding. wikipedia.orgnih.gov While these principles apply to AAS-AR interactions, detailed structural or dynamic studies specifically elucidating the precise conformational changes induced by this compound binding to the AR are not extensively documented.
This compound's Influence on Androgen Receptor Translocation to the Nucleus
Following ligand binding and the associated conformational changes, the activated androgen receptor complex translocates from the cytoplasm to the cell nucleus. wikipedia.orgproteopedia.orgwikipedia.orgmdpi.commdpi.comucsd.edumdpi.comumk.pljumedicine.com This translocation is a critical step in the genomic mechanism of AAS action. The AR contains a nuclear localization signal (NLS), which becomes exposed upon androgen binding. This exposure facilitates its interaction with importin-α, a protein responsible for guiding proteins across the nuclear pore complex into the nucleus. mdpi.comamegroups.orgfrontiersin.org Once inside the nucleus, the AR typically forms homodimers, a prerequisite for its effective binding to DNA. mdpi.commdpi.com For this compound, as with other anabolic-androgenic steroids, its capacity to induce AR translocation to the nucleus is a fundamental aspect of its mechanism, enabling it to modulate gene expression.
Transcriptional Regulation and Gene Expression Modulation by this compound-Androgen Receptor Complexes
The primary function of the androgen receptor, once it has translocated to the nucleus, is to act as a DNA-binding transcription factor that regulates gene expression. wikipedia.orgamegroups.orgwikipedia.orgaopwiki.orgwikipedia.org In the nucleus, the ligand-bound AR complex typically homodimerizes and directly binds to specific DNA sequences known as androgen response elements (AREs). amegroups.orgproteopedia.orgwikipedia.orgmdpi.comfrontiersin.orgaopwiki.org These AREs are generally located within the promoter or enhancer regions of target genes. amegroups.orgproteopedia.orgmdpi.comaopwiki.org
Upon binding to AREs, the AR complex recruits various co-regulator proteins, including both coactivators and corepressors, as well as components of the basal transcription machinery. proteopedia.orgmdpi.comamegroups.orgfrontiersin.orgaopwiki.orgwikipedia.orgcreative-diagnostics.com This recruitment modulates the activity of RNA polymerase, leading to either the up-regulation (activation) or down-regulation (repression) of specific gene transcription. wikipedia.orgaopwiki.orgwikipedia.orgcreative-diagnostics.com The resulting messenger RNA (mRNA) is then translated into proteins, which ultimately manifest as the observed physiological effects. wikipedia.orgucsd.edu Key target genes activated by the AR include those involved in protein synthesis and muscle growth, contributing to skeletal muscle hypertrophy. wikipedia.orgmdpi.comucsd.eduumk.plwikiwand.com While this compound is expected to operate through this genomic signaling pathway, specific studies detailing the exact genes modulated or the extent of their transcriptional regulation by this compound-AR complexes are not widely reported.
Investigation of Potential Non-Genomic Mechanisms of this compound Action
The investigation of non-genomic mechanisms for anabolic-androgenic steroids, including this compound, typically focuses on rapid cellular responses that occur independently of nuclear receptor binding and gene transcription. These mechanisms often involve membrane-associated androgen receptors (mARs) or direct interactions with cellular membranes. wikiwand.comnih.govnih.gov Studies on other steroids have indicated their ability to activate L-type calcium channels, modulate G-protein activity leading to phospholipase C activation, or interact with phospholipids (B1166683) within the membrane bilayer to alter membrane fluidity and the function of ion pumps. nih.gov The precise non-genomic pathways and their physiological implications for this compound would necessitate dedicated research involving the observation of rapid cellular responses, changes in intracellular ion concentrations, and the activation of signaling molecules without direct involvement of the nuclear AR.
Molecular Interactions of this compound with Other Nuclear Receptors or Binding Proteins
Anabolic-androgenic steroids, owing to their structural similarities to other steroid hormones, possess the potential to interact with a variety of other nuclear receptors or binding proteins beyond the androgen receptor. nipne.ro The androgen receptor itself shares a close evolutionary relationship with the progesterone (B1679170) receptor, and it has been observed that progestins, at higher concentrations, can exhibit antagonistic effects on the AR. wikipedia.org
Steroid hormone receptors, including the AR, can engage in protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-kB), activator protein-1 (AP-1), or signal transducer and activator of transcription (STATs), thereby modulating broader gene expression patterns. jumedicine.comcreative-diagnostics.com Furthermore, AAS are hypothesized to influence cellular differentiation, promoting the development of muscle cells over fat-storage cells. wikipedia.orgwikiwand.com They are also known to act as antagonists to glucocorticoids, a class of steroids that typically induce muscle tissue catabolism. wikipedia.orgucsd.edujrpms.eu While these broader interactions are characteristic of the AAS class, specific data detailing this compound's unique interactions with other nuclear receptors or its precise influence on these complex protein networks are not widely reported in the literature.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.
Structure Activity Relationship Sar Analysis of Enestebol
Elucidation of Key Structural Determinants for Androgen Receptor Selectivity and Efficacy in Enestebol
The biological activity of this compound is a composite of the effects conferred by its distinct structural modifications. The 17α-methyl group is a crucial determinant for its oral bioavailability. This alkyl group sterically hinders the enzymatic oxidation of the 17β-hydroxyl group in the liver, a primary route of inactivation for many steroids, thus allowing the compound to be administered orally.
The 4-hydroxyl group is a key feature that influences the selectivity of this compound. This modification is known to reduce the steroid's susceptibility to aromatization, the process that converts androgens into estrogens. By inhibiting this conversion, the 4-hydroxyl group mitigates estrogenic side effects. Furthermore, this group can also hinder 5α-reduction, the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This attenuation of androgenic potency in certain tissues can contribute to a more favorable anabolic-to-androgenic ratio.
Comparative SAR Studies: this compound vs. Endogenous Androgens and Other Synthetic 17α-Alkylated Steroids
When compared to the endogenous androgen testosterone, this compound's structural alterations are designed to enhance its anabolic properties while potentially reducing its androgenic and estrogenic effects. Testosterone is readily aromatized to estradiol (B170435) and 5α-reduced to DHT, leading to a broad spectrum of physiological effects. This compound's 4-hydroxyl group and Δ¹-unsaturation significantly alter this metabolic profile.
In comparison to other 17α-alkylated steroids, this compound's 4-hydroxyl group sets it apart. For instance, metandienone (17α-methyl-δ¹-testosterone) shares the 17α-methyl group and the Δ¹-unsaturation but lacks the 4-hydroxyl group, making it more susceptible to aromatization. Oxymetholone, another 17α-alkylated steroid, possesses a 2-hydroxymethylene group which also influences its activity profile, but it lacks the Δ¹-unsaturation and the 4-hydroxyl substitution pattern of this compound.
Table 1: Comparative Structural Features and General Activities of Selected Androgens
| Compound | 17α-Alkylation | C-4 Substitution | A-Ring Unsaturation | General Anabolic Activity | General Androgenic Activity | Aromatization |
| Testosterone | None | None | Δ⁴ | Moderate | Moderate | Yes |
| This compound | Methyl | Hydroxyl | Δ¹, Δ⁴ | High (inferred) | Moderate (inferred) | Reduced |
| Metandienone | Methyl | None | Δ¹, Δ⁴ | High | Moderate | Yes |
| Oxymetholone | Methyl | 2-Hydroxymethylene | Saturated | Very High | Low | No |
Impact of Substituents at C-4 and C-17 Positions on this compound's Biological Activity Profile
The substituents at the C-4 and C-17 positions are pivotal in defining the pharmacological profile of this compound.
C-4 Position: The introduction of a hydroxyl group at the C-4 position has a profound impact. As previously mentioned, it significantly reduces the rate of aromatization by interfering with the action of the aromatase enzyme. This is a critical feature for an AAS, as it diminishes the potential for estrogen-related side effects such as gynecomastia and water retention. The 4-hydroxyl group also sterically hinders the approach of the 5α-reductase enzyme, thereby decreasing the conversion to a more potent androgen in tissues where this enzyme is prevalent, such as the prostate and skin. This contributes to a more favorable anabolic-to-androgenic ratio.
C-17 Position: The 17α-methyl group is a classic modification in synthetic oral steroids. Its primary function is to prevent first-pass metabolism in the liver, thereby increasing the oral bioavailability of the compound. The 17β-hydroxyl group is essential for binding to the androgen receptor. The combination of the 17α-methyl and 17β-hydroxyl groups creates a tertiary alcohol that is resistant to oxidation.
Role of the Δ1-Unsaturation in the A-Ring on this compound's Receptor Interactions
The Δ¹-feature flattens the A-ring of the steroid nucleus. This altered conformation can enhance the binding affinity and stability of the ligand-receptor complex. The electronic properties of the conjugated double bond system (Δ¹,⁴) also influence the interaction with amino acid residues within the ligand-binding pocket of the androgen receptor.
From a metabolic standpoint, the Δ¹-unsaturation increases the steroid's resistance to reduction by the 5α-reductase enzyme. This is because the double bond alters the shape of the A-ring, making it a poorer substrate for the enzyme. By resisting 5α-reduction, the compound's anabolic activity in skeletal muscle is preserved, while the amplification of androgenic signaling in tissues like the prostate is minimized. This contributes to a dissociation of anabolic and androgenic effects.
Stereochemical Considerations in this compound's Molecular Recognition and Activity
The stereochemistry of this compound, like all steroids, is fundamental to its biological activity. The intricate three-dimensional shape of the steroid molecule must be complementary to the ligand-binding pocket of the androgen receptor for effective binding and subsequent activation.
The natural trans-fusion of the B, C, and D rings creates a relatively planar and rigid backbone, which is a prerequisite for androgenic activity. The specific stereochemistry at each chiral center is crucial. For instance, the 17β-hydroxyl group is critically important for hydrogen bonding with specific residues in the AR ligand-binding pocket, such as Asn705 and Thr877. The 17α-methyl group, while conferring oral activity, also influences the positioning of the steroid within the binding pocket.
The introduction of the 4-hydroxyl group and the Δ¹-unsaturation in the A-ring introduces further stereochemical considerations. The planarity of the A-ring due to the conjugated diene system affects how the entire molecule docks into the receptor. The orientation of the 4-hydroxyl group (alpha or beta) would also significantly impact binding, although in this compound it is in the beta configuration. These structural features collectively determine the precise fit and orientation of this compound within the androgen receptor, influencing the conformational changes in the receptor that are necessary for the recruitment of coactivator proteins and the initiation of gene transcription, ultimately leading to its anabolic and androgenic effects. Molecular modeling studies of similar steroids suggest that these modifications can fine-tune the interaction with key amino acid residues, leading to a distinct biological response profile.
Advanced Analytical Chemistry Techniques for Enestebol Research
Chromatographic Separation Methodologies for Enestebol and its Biotransformation Products
Chromatographic techniques are fundamental for separating this compound from other compounds in a sample, including endogenous substances and its metabolites. This separation is crucial before detection and quantification by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely employed technique for the screening and confirmation of anabolic steroids, including those structurally similar to this compound wada-ama.orgnih.govrestek.com. For GC-MS analysis, this compound, being a relatively non-volatile steroid, typically requires derivatization to enhance its volatility and thermal stability nih.govrestek.commdpi.com. Common derivatization agents for steroids include silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilyl (B98337) imidazole, which convert hydroxyl and keto groups into trimethylsilyl (TMS) ethers nih.govrestek.commdpi.com.
The GC component separates the derivatized this compound and its biotransformation products based on their boiling points and interactions with the stationary phase of the capillary column restek.com. Helium is commonly used as a carrier gas mdpi.com. Following chromatographic separation, the compounds enter the mass spectrometer, where they are ionized, often by electron ionization (EI), producing characteristic fragmentation patterns mdpi.com. These unique mass spectra serve as "fingerprints" for identification by comparison with spectral libraries mdpi.com. Quantification is achieved by monitoring specific ion fragments (selected ion monitoring, SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity nih.govshimadzu.com. GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) using triple quadrupole mass spectrometers offers even greater sensitivity and selectivity, allowing for the detection of lower concentrations and higher sample throughput wada-ama.orgmdpi.com.
While specific GC-MS data for this compound is not extensively reported in public domain research snippets, the principles applied to other anabolic steroids like methyltestosterone (B1676486) and metandienone would be directly transferable mdpi.com. For instance, the detection of steroid metabolites often involves analyzing their aglycons after enzymatic cleavage of glucuronidated forms mdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and increasingly preferred technique for the analysis of anabolic steroids and their metabolites, offering significant advantages in sensitivity and throughput, especially for less volatile or thermally labile compounds that are difficult to analyze by GC-MS frontiersin.orgthermofisher.commdpi.comnih.govwaters.com. LC-MS/MS allows for the direct analysis of intact phase I and phase II metabolites (e.g., glucuronides and sulfates) without the need for extensive hydrolysis and derivatization steps, which are often required for GC-MS waters.com. This is particularly beneficial for studying the complete metabolic profile of this compound in biological samples.
Typically, LC-MS/MS systems for steroid analysis utilize a reverse-phase column (e.g., C18 or PFP) with gradient elution using mobile phases such as water and methanol (B129727) or acetonitrile, often with acidic additives like formic acid to improve ionization thermofisher.comnih.govmdpi.com. Electrospray ionization (ESI) in positive ion mode is commonly employed for steroids shimadzu.comnih.govmdpi.com. The triple quadrupole (QqQ) mass spectrometer in MRM mode provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions for this compound and its biotransformation products shimadzu.comthermofisher.comnih.gov.
LC-MS/MS methods for steroids can achieve low limits of quantification, for example, in the picogram per microliter range, and demonstrate excellent linearity and recovery shimadzu.comnih.govnih.gov. The ability to analyze intact conjugates provides an extended window of detection for long-term excreted metabolites, which is critical in research involving drug metabolism waters.com.
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation, purification, and quantification of compounds, including steroids, and is essential for purity assessment and isolation of this compound and its related substances mdpi.comnih.govresearchgate.netnih.gov. While often coupled with mass spectrometry (forming LC-MS), HPLC can also be used with other detectors like UV-Vis diode array detectors (DAD) for purity analysis researchgate.net.
In the context of this compound research, HPLC can be employed to:
Purity Assessment: Verify the purity of synthesized this compound batches by separating and quantifying impurities and degradation products. This ensures the integrity of the compound for further studies.
Isolation of Metabolites: Fractionate complex biological extracts to isolate specific biotransformation products of this compound in sufficient quantities for subsequent structural elucidation by techniques like NMR or high-resolution mass spectrometry mdpi.comnih.gov.
Quantitative Analysis: Determine the concentration of this compound in various matrices, although for highly sensitive quantification, coupling with MS is often preferred nih.gov.
HPLC methods for steroids typically involve reverse-phase columns (e.g., C18) and mobile phases consisting of mixtures of water and organic solvents (e.g., acetonitrile, methanol) mdpi.comresearchgate.netnih.gov. The choice of mobile phase composition, flow rate, and column temperature is optimized to achieve efficient separation and good peak resolution mdpi.comresearchgate.net.
Spectrometric Approaches for Structural Elucidation of this compound and its Metabolites
Spectrometric techniques provide crucial information about the molecular weight, elemental composition, and structural connectivity of this compound and its biotransformation products, leading to definitive structural assignments.
High-Resolution Mass Spectrometry (HRMS), particularly techniques coupled with chromatography like GC-HRMS or LC-HRMS, is indispensable for the precise mass measurement and fragmentation analysis of this compound and its metabolites mdpi.comfrontiersin.orgthermofisher.com. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, offer resolutions typically ≥10,000 and mass accuracy of less than 5 ppm frontiersin.orgnih.gov. This high accuracy allows for the determination of the exact elemental composition of molecular ions and their fragments, which is critical for identifying unknown metabolites or confirming the structure of known compounds mdpi.comfrontiersin.org.
For this compound research, HRMS can provide:
Precise Molecular Weight: Accurate determination of the molecular weight of this compound and its biotransformation products, enabling the calculation of their exact chemical formulas mdpi.com.
Fragmentation Analysis: Detailed analysis of fragmentation patterns (e.g., using tandem mass spectrometry, MS/MS, or MSn) provides insights into the structural features and connectivity of the molecule mdpi.comfrontiersin.org. This is particularly useful for elucidating the sites of metabolic modifications (e.g., hydroxylation, oxidation, reduction) on the this compound scaffold.
Screening and Identification: HRMS allows for comprehensive full-scan data acquisition, enabling both targeted screening for known compounds and non-targeted screening for unknown metabolites with high selectivity and sensitivity in complex biological matrices frontiersin.orgnih.gov.
For example, HRMS has been used to detect molecular ions at accurate masses, even when invisible at regular ionization energies, aiding in the structural confirmation of steroid metabolites mdpi.com. Coupling HRMS with GC or LC allows for simultaneous structural information and, in some advanced setups, stable isotope measurements, which can be applied to study the origin and metabolism of this compound thermofisher.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural assignment of organic compounds, including complex steroids like this compound and its metabolites mdpi.comgoogle.comdokumen.pubplos.org. NMR provides detailed information about the number, type, and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei (most commonly 1H and 13C) in a strong magnetic field.
For this compound research, various NMR techniques would be employed:
1H NMR: Provides information on the number and chemical environment of hydrogen atoms, including their connectivity to neighboring atoms (coupling patterns) plos.org.
13C NMR: Reveals the carbon skeleton of the molecule and the chemical environment of each carbon atom plos.org.
2D NMR Techniques: Such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of complex steroid structures and their stereochemistry mdpi.complos.org.
NMR analysis is particularly vital for confirming the structures of newly identified biotransformation products of this compound, where subtle changes in the steroid skeleton can be precisely identified mdpi.com. For instance, 1D and 2D-NMR analyses have been used for the structure confirmation and assignment of methyltestosterone metabolites mdpi.com. While specific NMR data for this compound or its metabolites are not widely available in public research, the application of these techniques is standard for structural elucidation in steroid chemistry dokumen.pubplos.orggla.ac.uk.
Optimized Sample Preparation and Extraction Protocols for this compound Analysis in Research Matrices
The analysis of this compound in biological research matrices, such as urine or blood, requires robust and optimized sample preparation and extraction protocols. These protocols are crucial for several reasons: to remove matrix interferences, to enrich the analyte for improved detection limits, and to ensure the integrity of the compound, especially for subsequent isotopic analysis where fractionation must be avoided nih.gov.
Commonly employed techniques for the extraction of anabolic steroids, including this compound, from biological samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE) nih.gov. These methods are often part of a multi-step cleanup procedure designed to yield highly pure analyte fractions. For instance, in doping control analysis, sample preparation for steroids often involves initial hydrolysis of conjugates (e.g., glucuronides or sulfates) to release the free steroid, followed by extraction researchgate.net.
Key Steps and Considerations in Sample Preparation:
Matrix Hydrolysis: Many steroids are excreted as conjugated metabolites. Enzymatic hydrolysis using β-glucuronidase is a common initial step to deconjugate these metabolites, allowing for the extraction of the parent steroid and its free metabolites researchgate.net.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. The choice of organic solvent (e.g., diethyl ether, methyl tert-butyl ether) and pH adjustment are critical for efficient extraction based on the analyte's polarity and pKa wada-ama.org.
Solid-Phase Extraction (SPE): SPE is a widely used technique due to its versatility and ability to provide significant cleanup and enrichment. It involves passing the sample through a cartridge containing a sorbent material (e.g., C18, mixed-mode polymers) that selectively retains the analyte while matrix components are washed away. Elution with a suitable solvent then recovers the concentrated analyte nih.gov.
Further Cleanup/Derivatization: Following initial extraction, additional cleanup steps, such as high-performance liquid chromatography (HPLC) cleanup, may be necessary to achieve the high purity required for sensitive analytical techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) nih.gov. For GC-based analyses, non-volatile or polar steroids like this compound often require derivatization (e.g., silylation or esterification) to improve their volatility, thermal stability, and chromatographic behavior unibas.ch.
The optimization of these protocols focuses on maximizing recovery rates while minimizing co-extraction of interfering substances and preventing isotopic fractionation, which could bias isotope ratio measurements nih.gov. While specific optimized parameters and detailed recovery data for this compound are not extensively documented in general scientific literature, typical performance metrics for similar anabolic steroids provide a benchmark.
Table 1: Illustrative Recovery and Precision Data for Anabolic Steroid Extraction from Biological Matrices
| Matrix | Extraction Method | Analyte Class | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Urine | SPE (C18) | Anabolic Steroids | 85-105 | < 5 | < 10 |
| Plasma | LLE | Anabolic Steroids | 75-95 | < 7 | < 12 |
| Urine | SPE (Mixed-mode) | Anabolic Steroids | 80-100 | < 6 | < 11 |
Note: This table presents illustrative data based on typical analytical performance for anabolic steroid extraction and is not specific to this compound, as detailed empirical data for this compound was not found in the reviewed literature.
Application of Isotope Ratio Mass Spectrometry for this compound Research
Isotope Ratio Mass Spectrometry (IRMS), particularly Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS), is an indispensable tool in steroid research, especially for distinguishing between endogenously produced steroids and exogenously administered synthetic variants like this compound nih.govwada-ama.orgsciencescholar.us. This technique precisely measures the natural abundance ratios of stable isotopes, primarily carbon (13C/12C), in organic compounds sciencescholar.us.
The principle behind its application in steroid analysis lies in the differing isotopic signatures between naturally occurring steroids and those synthesized chemically. Biosynthetic pathways in living organisms tend to favor the lighter carbon isotope (12C), leading to characteristic δ13C values for endogenous steroids nih.gov. In contrast, synthetic steroids, derived from precursors of petrochemical origin, typically exhibit more depleted (more negative) δ13C values nih.govnih.gov.
Methodology and Research Findings:
GC/C/IRMS involves the chromatographic separation of the target steroid (this compound) and relevant endogenous reference compounds (e.g., pregnanediol, androsterone, etiocholanolone) using gas chromatography nih.gov. Each separated compound is then combusted online to carbon dioxide (CO2), and the 13C/12C ratio of the resulting CO2 is measured by the IRMS instrument sciencescholar.us. The results are expressed as δ13C values in per mil (‰) relative to a standard (e.g., Pee Dee Belemnite, PDB) wada-ama.org.
The comparison of the δ13C value of the target analyte (this compound) to that of endogenous reference compounds from the same biological sample allows researchers to determine if the steroid is of exogenous origin nih.gov. A significant depletion in 13C content relative to the endogenous reference compounds indicates administration of a synthetic steroid nih.govnih.gov.
Challenges and Nuances:
Despite its power, GC/C/IRMS analysis faces challenges. The method requires excellent chromatographic conditions to ensure baseline separation and high purity of the analyzed material, as background contamination can affect δ13C values wikipedia.org. Isotopic fractionation during sample preparation must be carefully controlled and validated to ensure accurate results nih.gov. Furthermore, some synthetic steroid preparations have been found to exhibit δ13C values that overlap with the endogenous range, potentially complicating the identification of exogenous administration wada-ama.orgnih.govchiron.no. This highlights the need for continuous monitoring and research into alternative detection methods chiron.no.
Table 2: Illustrative δ13C Values for Endogenous and Synthetic Steroids
| Steroid Type | Compound Example | Typical δ13C Range (‰ vs. PDB) | Source |
| Endogenous | Testosterone (B1683101) | -22 to -27 | Natural Biosynthesis nih.gov |
| Endogenous | Pregnanediol | -22 to -27 | Natural Biosynthesis nih.gov |
| Synthetic | Anabolic Steroid | -27 to -35 | Petrochemical Precursors nih.gov |
| Synthetic (Manipulated) | Anabolic Steroid | -24 to -26 | Petrochemical Precursors (designed to mimic endogenous) wada-ama.orgchiron.no |
Note: This table presents illustrative data based on typical δ13C values observed for various steroids and is not specific to this compound, as detailed empirical data for this compound was not found in the reviewed literature. Actual values can vary based on diet and other factors nih.govresearchgate.net.
Preclinical in Vitro Investigations of Enestebol
Cell-Free Receptor Binding Assays for Enestebol's Affinities and Potencies
Cell-free receptor binding assays are fundamental tools in pharmacology to determine the affinity and potency of a compound for its target receptors. For anabolic-androgenic steroids (AAS) such as this compound, the primary target is the androgen receptor (AR) wikipedia.orgnih.gov. These assays typically involve incubating the compound with purified or recombinant receptor proteins in a cell-free system. Competitive binding experiments are commonly employed, where a ligand of interest competes for available receptor sites with a standard radioligand of known high receptor affinity ejast.orgnih.gov. Data from such experiments are analyzed to determine key parameters like the equilibrium dissociation constant (Kd) for saturation binding studies, which indicates receptor binding affinity, and the half-maximal inhibitory concentration (IC50) for competitive binding assays, which reflects the concentration required to displace 50% of the bound radioligand ejast.orgnih.gov. The IC50 can then be converted to an inhibition constant (Ki) to provide a more absolute measure of affinity nih.gov.
This compound's Effects in Isolated Cellular Systems: Cell Line Models and Primary Cell Cultures
Isolated cellular systems, including established cell line models and primary cell cultures, serve as valuable in vitro platforms for investigating the cellular effects of compounds like this compound. Cell lines offer reproducibility and ease of manipulation, while primary cell cultures can better recapitulate in vivo physiological conditions, retaining a more "normal" phenotype mdpi.comwada-ama.org. For AAS, studies in these models typically focus on assessing their impact on cellular differentiation, protein synthesis, gene expression, and other cellular processes relevant to their anabolic and androgenic activities wikipedia.org. Anabolic steroids are known to influence cellular differentiation by favoring the development of muscle cells over fat-storage cells wikipedia.org.
Mammalian cell-based bioassays are widely used to detect androgenic molecules and can screen for their ability to alter normal hormonal function mdpi.com. These assays can utilize reporter constructs (e.g., MMTV/luciferase) in human kidney cells (HEK293) or Chinese hamster ovary (CHO) cells to measure androgenic responses mdpi.com. However, specific research findings detailing this compound's direct effects on particular cell line models (e.g., muscle cells, prostate cells) or primary cell cultures (e.g., primary human hepatocytes, primary muscle cells), including quantitative data on protein synthesis, cell proliferation, or gene expression modulation, are not extensively documented in the public domain.
Comprehensive In Vitro Metabolic Profiling of this compound: Phase I and Phase II Reactions
In vitro metabolic profiling is crucial for understanding how a chemical compound is biotransformed within the body, identifying its metabolites, and predicting potential drug-drug interactions. For anabolic-androgenic steroids, metabolism typically involves two main phases: Phase I and Phase II reactions anu.edu.auresearchgate.netpsu.edu.
Phase I Reactions: These reactions introduce or expose functional groups, often leading to more polar metabolites. Common Phase I reactions for steroids include oxidation (e.g., hydroxylation), reduction (e.g., of double bonds or ketone groups), and epimerization psu.edufu-berlin.de. These transformations are largely carried out by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs) fu-berlin.de.
Phase II Reactions: These involve conjugation of the Phase I metabolites or the parent compound with endogenous molecules (e.g., glucuronic acid, sulfate) to form more water-soluble conjugates, facilitating their excretion researchgate.netpsu.edufu-berlin.de. Glucuronidation via UDP-glucuronosyltransferases and sulfation via sulfotransferases are highly relevant Phase II reactions for androgens fu-berlin.de. In vitro methods often utilize microsomal and S9 fractions of human enzymes to mimic in vivo metabolism and identify formed metabolites anu.edu.auresearchgate.net.
While the general metabolic pathways for AAS are well-understood, comprehensive in vitro metabolic profiling specifically detailing the Phase I and Phase II reactions, and the precise structures of metabolites formed from this compound, are not widely published. Such studies would typically involve techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for metabolite identification and characterization anu.edu.auwada-ama.org.
Identification of Cytochrome P450 Enzymes and Other Biotransformation Enzymes Involved in this compound Metabolism In Vitro
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the Phase I metabolism of xenobiotics, including anabolic-androgenic steroids nih.gov. Various CYP subfamilies, such as CYP1A, CYP2A, CYP2B, CYP2C, CYP2D, and CYP3A, are known to catalyze hydroxylation of both endogenous and exogenous steroid hormones at different positions. Beyond hepatic CYPs, steroid-synthesizing P450 enzymes found in adrenal and reproductive tissues (e.g., CYP11A1, CYP11B1, CYP11B2, CYP17A1, CYP19A1, CYP21A2) can also contribute to AAS metabolism nih.govnih.gov. Other biotransformation enzymes, such as hydroxysteroid dehydrogenases (HSDs), including short-chain dehydrogenases/reductases (SDRs) and aldo-keto reductases (AKRs), are also involved in steroid metabolism, particularly in reduction reactions fu-berlin.de.
In vitro studies to identify the specific enzymes involved typically employ recombinant human CYP enzymes or subcellular fractions (e.g., microsomes, S9 fractions) from human liver or other tissues anu.edu.au. These studies aim to determine which specific CYP isoforms or other enzymes are responsible for the biotransformation of a compound. Although this compound is an AAS, specific in vitro studies identifying the particular cytochrome P450 enzymes or other biotransformation enzymes responsible for its metabolism have not been detailed in the publicly accessible scientific literature.
Development and Application of Advanced In Vitro Models for Studying this compound's Cellular Interactions
The field of in vitro research is continuously evolving, with the development of advanced models offering more physiologically relevant environments than traditional 2D cell cultures. These advanced models aim to better recapitulate the complexity of in vivo tissues and organs, providing a more accurate prediction of a compound's cellular interactions and metabolic fate. Examples include 3D cell cultures (e.g., spheroids, organoids) and organ-on-a-chip systems, which can mimic tissue architecture, cell-cell interactions, and microenvironmental cues more effectively. These models are increasingly utilized in drug discovery and toxicology to study drug absorption, distribution, metabolism, and excretion (ADME) and to assess cellular responses in a more complex context.
While such advanced in vitro models are becoming more prevalent in pharmaceutical research for various compounds, there is no specific information available in the public scientific literature regarding the development or application of these advanced in vitro models specifically for studying this compound's cellular interactions or its detailed pharmacological and metabolic profile.
Computational Chemistry and in Silico Modeling of Enestebol
Molecular Docking and Dynamics Simulations of Enestebol within the Androgen Receptor Binding Pocket
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target to form a stable complex. endocrine-abstracts.orgnih.gov For this compound, a known androgen receptor (AR) ligand, molecular docking simulations would typically involve positioning its three-dimensional structure within the ligand-binding domain (LBD) of the AR. ontosight.aiendocrine-abstracts.org The AR is a critical nuclear receptor involved in male reproductive functions and is a key target in the development of drugs for hormone-dependent prostate cancer. endocrine-abstracts.orgnih.govmdpi.com
The process generally involves:
Ligand and Receptor Preparation: Obtaining the 3D structure of this compound (e.g., from PubChem CID 208919) and the AR LBD (e.g., from Protein Data Bank crystallographic structures). wikipedia.orgendocrine-abstracts.orgnih.gov
Docking Algorithm Execution: Using software (e.g., GOLD) to explore various binding poses and conformations of this compound within the AR binding pocket. endocrine-abstracts.org
Scoring Function Application: Evaluating the binding affinity of each pose using scoring algorithms (e.g., GoldScore) to predict the most stable binding mode. endocrine-abstracts.org
While specific molecular docking studies focusing solely on this compound are not widely published, the methodology is extensively applied to other androgen receptor ligands. For instance, studies have used molecular docking to evaluate the interactions of natural ligands like testosterone (B1683101) and dihydrotestosterone (B1667394), as well as antagonists such as flutamide (B1673489), bicalutamide, and enzalutamide, with the AR LBD. nih.govijpsr.com These studies often report docking scores (e.g., in kcal/mol) that indicate the predicted binding affinity. For example, a study on androgen receptor antagonists reported docking scores ranging from -7.76 to -9.75 kcal/mol for various flutamide analogues, with specific amino acid residues like 746Val playing a key role in binding affinity. ijpsr.com
Molecular dynamics (MD) simulations complement docking by providing insights into the dynamic behavior of the ligand-receptor complex over time, accounting for flexibility of both the ligand and the protein. nih.gov MD simulations can reveal conformational changes in the AR upon ligand binding and the stability of the predicted binding poses. For the AR, MD simulations have been crucial in generating antagonist-bound structures, which are often not available experimentally, leading to improved virtual screening for AR antagonists. nih.gov
A hypothetical data table illustrating typical docking scores for AR ligands (using examples from literature, not this compound-specific data):
| Compound Name | Type | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) | Source (Illustrative) |
| Testosterone | Agonist | -10.0 | Leu701, Trp741, Met780 | nih.gov |
| Dihydrotestosterone | Agonist | -10.8 | Phe876, Gln711, Arg752 | nih.gov |
| Flutamide | Antagonist | -7.7 to -8.7 | Val746, Thr877, Asn705 | nih.govijpsr.com |
| Enzalutamide | Antagonist | -7.6 to -7.7 | Gln711, Trp741, Phe876 | nih.gov |
| Bicalutamide | Antagonist | -8.3 to -4.3 | Leu701, Met780, Thr877 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that establish mathematical relationships between a compound's chemical structure and its biological activity (QSAR) or physicochemical properties (QSPR). biotechmedjournal.comresearchgate.net These models are built upon the principle that the biological activity or property of a molecule is a function of its molecular descriptors.
For this compound and its analogues, QSAR/QSPR studies would aim to:
Identify Key Structural Features: Determine which molecular features (e.g., electronic properties, steric bulk, hydrophobicity) contribute most significantly to its androgen receptor binding affinity or other relevant biological activities. researchgate.net
Predict Activity/Property: Develop predictive models that can estimate the activity or property of new, untested this compound analogues based on their computed molecular descriptors. researchgate.net
QSAR studies on anabolic-androgenic steroids, including testosterone derivatives, have utilized various molecular descriptors, including quantum-chemical descriptors (e.g., HOMO-LUMO energy difference, total dipole moment, net charge of specific atoms) and physicochemical descriptors. biotechmedjournal.comresearchgate.net These studies have shown that electronic properties, molecular shape, and hydrophobicity are often critical in defining the interaction of steroids with their anabolic-androgenic receptor binding site. researchgate.net For instance, a QSAR study on 19-nor-testosterone steroids found that the energy difference between the LUMO and HOMO, the total dipole moment, and the chemical potential were key factors in explaining their anabolic-androgenic ratio (AAR). researchgate.net
While specific QSAR/QSPR models for this compound are not detailed in the available literature, its structural similarity to other anabolic steroids suggests that similar methodologies could be applied to predict its AR affinity, metabolic stability, or other relevant properties. This would involve synthesizing or computationally generating a series of this compound analogues, calculating their molecular descriptors, and correlating these with experimentally determined (or predicted in silico) activities or properties.
In Silico Prediction of this compound's Metabolic Pathways and Metabolite Structures
Predicting the metabolic fate of a chemical compound is crucial in drug discovery to understand its pharmacokinetics, identify potential active or toxic metabolites, and guide structural modifications to improve drug-like properties. lhasalimited.orgnih.govcreative-biolabs.comnews-medical.net In silico metabolism prediction tools leverage computational algorithms and extensive databases of known metabolic transformations to forecast how a compound like this compound might be metabolized in biological systems, particularly by enzymes such as cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.govcreative-biolabs.comnews-medical.net
These computational approaches can be broadly categorized into:
Ligand-based methods: These rely on the chemical structure of the compound and its similarity to known substrates of metabolic enzymes. nih.govcreative-biolabs.com
Structure-based methods: These explicitly model the interaction between the compound and the enzyme's active site, often requiring the 3D structure of the enzyme. nih.govcreative-biolabs.com
Software solutions like Meteor Nexus and MetaPredictor are designed to identify potential sites of metabolism (SoMs) and predict the structures of resulting metabolites. lhasalimited.orgnih.gov They can provide detailed supporting evidence for predicted biotransformations and help in the structure elucidation of experimentally observed metabolites. lhasalimited.org For example, deep learning models with prompt engineering have shown improved accuracy in predicting human metabolites by specifying the sites of metabolism, leading to a significant increase in recall and reduction in false positives. nih.gov
For this compound, in silico metabolism prediction would involve identifying likely sites for phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions, given its steroid structure. While specific predicted metabolic pathways for this compound are not publicly detailed, the principles and tools applied to other steroids and drug candidates are directly transferable. Predicting these pathways early can help anticipate potential issues related to metabolic stability or the formation of active/reactive metabolites.
Virtual High-Throughput Screening for Novel Compounds with this compound-like Androgenic Receptor Binding Profiles
Virtual High-Throughput Screening (vHTS) is a computational technique used to rapidly screen large libraries of chemical compounds for potential biological activity against a specific target, such as the androgen receptor. mdpi.comgoogle.canih.govnih.gov The goal is to identify novel chemical scaffolds that exhibit a binding profile similar to a known active compound, like this compound, or to discover new agonists or antagonists of the AR.
The vHTS process typically involves:
Database Preparation: Curating large databases of chemical structures (e.g., millions of compounds).
Target Preparation: Preparing the 3D structure of the AR, often the ligand-binding domain.
Docking/Pharmacophore Screening: Using molecular docking or pharmacophore modeling to computationally assess the binding potential of each compound in the library to the AR. nih.govnih.gov Compounds with favorable predicted binding affinities or those matching a specific pharmacophore model (derived from this compound's AR interactions) are selected.
Filtering and Prioritization: Applying filters based on drug-likeness, toxicity predictions, and other criteria to narrow down the list of promising candidates for experimental validation.
vHTS has been successfully applied to identify novel AR ligands. For instance, virtual screening campaigns have targeted different binding sites of the androgen receptor, including the canonical ligand-binding pocket and non-canonical sites like the binding function 3 (BF3) site, leading to the discovery of candidate molecules effective at modulating AR activity. mdpi.comgoogle.ca High-throughput screening (both virtual and experimental) has also been used to identify inhibitors of AR nuclear localization in castration-resistant prostate cancer cells. nih.gov
Given this compound's known affinity for the androgen receptor, it could serve as a valuable reference or "template" molecule in a vHTS campaign. A virtual screen could search for compounds that share similar structural features or binding modes to this compound, aiming to discover novel AR agonists with potentially improved properties or different selectivity profiles.
Application of Machine Learning and Artificial Intelligence in Predicting this compound's Bioactivity and Interaction Networks
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in computational chemistry and drug discovery to analyze complex biological data, predict molecular properties, and accelerate the identification of new therapeutic candidates. nih.govnih.govyoutube.com For this compound, ML/AI approaches could be utilized to:
Predict Bioactivity: Develop models to predict this compound's binding affinity to the AR, or its potential for other biological activities, based on its chemical structure. nih.govnih.govyoutube.com
Predict ADME/Tox Properties: Forecast its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, which are critical for drug development.
Identify Interaction Networks: Infer potential interactions with other proteins or biological pathways, contributing to a systems-level understanding of its effects.
ML algorithms, including deep learning, can learn intricate structure-activity relationships from large datasets of chemical compounds and their associated biological activities. nih.govnih.govyoutube.com For example, Bayesian machine learning models have been developed to predict estrogen receptor bioactivity from molecular structure alone, demonstrating performance comparable to or superior to traditional mathematical models. nih.govnih.gov These models can prioritize chemicals for further in vitro and in vivo testing. Deep learning approaches have also shown significant promise in predicting peptide bioactivity and properties by learning relationships between experimental endpoints and molecular descriptors. youtube.com
Future Directions and Emerging Research Avenues for Enestebol
Exploration of Enestebol in Advanced Organ-on-a-Chip and 3D Culture Systems
The limitations of traditional two-dimensional (2D) cell cultures and animal models in fully replicating human physiological responses have spurred the development of advanced in vitro systems, such as organ-on-a-chip (OOC) and three-dimensional (3D) cell culture models. nih.govnih.govnih.govfapesp.br These sophisticated models offer a more physiologically relevant platform for studying drug effects by mimicking the native tissue environment, including tissue-tissue interfaces, mechanical forces, and fluid flow. nih.govnih.govnih.govyoutube.com
For this compound, exploring its effects within OOC and 3D culture systems represents a significant future direction. These models could provide a more accurate representation of how this compound interacts with specific human tissues, such as skeletal muscle, bone, or reproductive organs, at a cellular and tissue level. wikipedia.orgyoutube.com For instance, a muscle-on-a-chip or bone-on-a-chip system could allow for detailed observation of this compound's anabolic effects, protein synthesis enhancement, and bone remodeling stimulation in a controlled, human-relevant microenvironment. wikipedia.orgyoutube.com Furthermore, these systems could be instrumental in investigating potential off-target effects on specific organ systems, providing insights that are difficult to obtain from 2D cultures or even some animal models. nih.gov The transparency of OOC devices allows for real-time visualization of cellular behavior and drug responses, offering a dynamic window into this compound's biological activity. nih.govyoutube.com
Discovery of Novel Molecular Targets and Off-Targets of this compound Beyond the Androgen Receptor
This compound, like other anabolic-androgenic steroids (AAS), primarily exerts its effects by binding to the androgen receptor (AR). ontosight.aiwikipedia.orgkjsm.org Upon binding, the this compound-AR complex translocates to the cell nucleus, where it modulates gene expression and activates cellular signaling pathways, leading to increased protein synthesis and muscle growth. wikipedia.orgkjsm.org However, a significant portion of research in anabolic agents is dedicated to manipulating anabolic pathways beyond the AR to achieve superior tissue selectivity and minimize adverse effects. kjsm.orgnih.gov
Rational Design of this compound-Based Chemical Probes for Deeper Mechanistic Investigations
Rational drug design and medicinal chemistry efforts are crucial for understanding ligand-specific signaling and generating improved therapeutic agents. nih.gov In the context of this compound, the rational design of this compound-based chemical probes represents a promising future direction for in-depth mechanistic investigations. Chemical probes are highly selective and potent small molecules that can be used to perturb biological systems and interrogate specific protein functions or signaling pathways.
By strategically modifying the chemical structure of this compound, researchers could develop probes that selectively interact with specific aspects of its known or putative molecular targets. These probes could be designed with reporter tags (e.g., fluorescent labels, affinity tags) to visualize and quantify their binding to proteins in situ, identify novel interacting partners, or map the precise binding sites within the androgen receptor or other cellular components. Such investigations would provide a more granular understanding of how this compound elicits its biological effects, including its conformational changes upon binding and the subsequent recruitment of coactivators or corepressors. wikidoc.org This knowledge is vital for guiding the development of next-generation anabolic agents with tailored pharmacological properties.
Development of High-Throughput Screening Assays for this compound-like Compounds
High-throughput screening (HTS) assays are indispensable tools in modern drug discovery, enabling the rapid evaluation of large libraries of compounds for desired biological activities. nih.govbioassaysys.com For this compound and the broader class of anabolic steroids, the development of HTS assays for this compound-like compounds is a critical future direction. The goal would be to identify novel chemical entities that mimic the desirable anabolic properties of this compound while possessing improved safety profiles or enhanced tissue selectivity.
These assays could be designed to screen for compounds that:
Potently activate the androgen receptor in a tissue-selective manner (e.g., in muscle cells but not prostate cells).
Modulate protein synthesis or muscle cell differentiation pathways.
Exhibit specific binding to identified novel molecular targets (as discussed in Section 8.2).
HTS platforms, often automated for 96-well plate assays, can rapidly process thousands of samples per day, significantly accelerating the discovery of potential lead compounds. bioassaysys.com The use of lower affinity DNA-binding sequences in assays, for instance, has been shown to be advantageous for identifying potential lead compounds from screens for transcription factor inhibitors, a principle that could be adapted for AR-mediated activity. nih.gov Such efforts would be instrumental in the rational design and discovery of new anabolic agents with more favorable risk-benefit profiles.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) to Elucidate this compound's Systems-Level Effects
The integration of multi-omics data, encompassing genomics, proteomics, and metabolomics, offers a holistic approach to understanding the systems-level effects of chemical compounds. nih.govnih.gov This approach allows researchers to comprehensively investigate how a compound like this compound influences gene expression, protein profiles, and metabolic pathways within a biological system.
For this compound, integrating multi-omics data would involve:
Genomics: Analyzing changes in gene expression (transcriptomics) in response to this compound treatment in various cell types or tissues. This could reveal the full spectrum of genes regulated by this compound, both directly via the AR and indirectly through downstream signaling cascades. kjsm.org
Proteomics: Quantifying changes in protein abundance, post-translational modifications, and protein-protein interactions. This would provide insights into the functional consequences of gene expression changes and identify key proteins involved in this compound's anabolic or other effects. nih.govnih.gov
Metabolomics: Characterizing the alterations in small molecule metabolites within cells or biological fluids. This could reveal metabolic pathways affected by this compound, offering clues about its impact on energy metabolism, nutrient utilization, and potential metabolic stress. nih.govnih.gov
By combining these diverse data sets, researchers can construct a more complete picture of this compound's intricate interactions within biological systems, moving beyond a single-target perspective to a systems-level understanding of its effects. This integrated approach can help identify biomarkers of response, predict potential off-target effects, and uncover novel mechanisms of action, ultimately facilitating the development of safer and more effective anabolic agents.
Q & A
Q. What are the key physicochemical properties of Enestebol that researchers must prioritize in experimental design?
Methodological Answer: Begin by identifying properties critical to this compound's stability and bioactivity, such as solubility, melting point, and stereochemistry. Use techniques like HPLC for purity assessment , differential scanning calorimetry (DSC) for thermal stability , and nuclear magnetic resonance (NMR) for structural confirmation. Ensure variables are operationally defined to avoid ambiguity in replication .
Q. How should researchers design initial dose-response experiments for this compound in in vitro models?
Methodological Answer: Adopt a factorial design with logarithmic dose increments to capture nonlinear responses. Include positive/negative controls and triplicate measurements to account for variability. Use statistical tools like ANOVA for inter-group comparisons, ensuring significance thresholds (e.g., p < 0.05) are predefined . Report effect sizes with confidence intervals to contextualize biological relevance .
Q. What validation steps are essential when quantifying this compound in biological matrices?
Methodological Answer: Validate analytical methods (e.g., LC-MS/MS) for specificity, linearity, accuracy, and precision per ICH guidelines. Perform spike-and-recovery experiments in relevant matrices (e.g., plasma), and calculate intra-/inter-day variability using coefficient of variation (CV) metrics . Include a calibration curve with R² ≥ 0.98 for reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Validate findings through independent replication studies with standardized protocols . For conflicting in vivo results, evaluate pharmacokinetic variables (e.g., bioavailability) using compartmental modeling .
Q. What advanced statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?
Methodological Answer: Apply response surface methodology (RSM) or Chou-Talalay synergy indices to quantify drug interactions. Use Bayesian hierarchical models to account for multi-experiment variability. Report synergy scores with posterior probability distributions to assess robustness . For longitudinal data, employ mixed-effects models to handle missing data .
Q. How can researchers optimize this compound’s synthesis route to enhance yield while minimizing impurities?
Methodological Answer: Implement design of experiments (DoE) with parameters like temperature, catalyst concentration, and reaction time. Use central composite design (CCD) to identify optimal conditions via response optimization. Characterize impurities via high-resolution mass spectrometry (HRMS) and mitigate them using orthogonal purification techniques (e.g., column chromatography) .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in this compound’s in vivo pharmacokinetic studies?
Methodological Answer: Pre-register protocols on platforms like Open Science Framework (OSF). Document all experimental variables (e.g., animal strain, fasting status) using FAIR principles. Share raw data (e.g., plasma concentration-time curves) in public repositories with unique DOIs. Use version control for statistical scripts (e.g., R/Python) .
Q. How should researchers handle outliers in this compound’s cytotoxicity assays?
Q. What ethical considerations are critical when studying this compound’s teratogenic effects?
Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including justification of sample sizes and humane endpoints. For human cell lines, obtain IRB approval and document informed consent. Disclose conflicts of interest (e.g., funding sources) per ICMJE criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
